Cas no 24580-57-2 (Cyclohexanol, 3-methyl-1-(2-propenyl)-)

Cyclohexanol, 3-methyl-1-(2-propenyl)-, is a substituted cyclohexanol derivative featuring a methyl group at the 3-position and an allyl (2-propenyl) group at the 1-position. This compound is of interest in organic synthesis due to its functionalized cyclohexane backbone, which serves as a versatile intermediate for the preparation of more complex molecules. The presence of both hydroxyl and allyl groups enhances its reactivity, enabling applications in cyclization, oxidation, or functional group transformations. Its structural features make it suitable for use in pharmaceuticals, fragrances, and specialty chemicals. The compound is typically handled under standard laboratory conditions, with attention to stability and compatibility in reaction systems.
Cyclohexanol, 3-methyl-1-(2-propenyl)- structure
24580-57-2 structure
Product Name:Cyclohexanol, 3-methyl-1-(2-propenyl)-
CAS No:24580-57-2
MF:C10H18O
MW:154.249323368073
CID:1421496
PubChem ID:13435949
Update Time:2025-05-22

Cyclohexanol, 3-methyl-1-(2-propenyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 3-methyl-1-(2-propenyl)-
    • 3-methyl-1-prop-2-enylcyclohexan-1-ol
    • 24580-57-2
    • 3-Methyl-1-(prop-2-en-1-yl)cyclohexan-1-ol
    • 1-Allyl-3-methylcyclohexan-1-ol
    • CS-0353426
    • DTXSID70540766
    • EN300-393696
    • AKOS018291059
    • Inchi: 1S/C10H18O/c1-3-6-10(11)7-4-5-9(2)8-10/h3,9,11H,1,4-8H2,2H3
    • InChI Key: RPQHJIYZGBOGPV-UHFFFAOYSA-N
    • SMILES: OC1(CC=C)CCCC(C)C1

Computed Properties

  • Exact Mass: 154.13584
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

Cyclohexanol, 3-methyl-1-(2-propenyl)- Pricemore >>

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Additional information on Cyclohexanol, 3-methyl-1-(2-propenyl)-

Research Brief on Cyclohexanol, 3-methyl-1-(2-propenyl)- (CAS: 24580-57-2) in Chemical and Biomedical Applications

Cyclohexanol, 3-methyl-1-(2-propenyl)- (CAS: 24580-57-2) is a terpenoid derivative with significant potential in chemical and biomedical research. Recent studies have focused on its synthesis, structural characterization, and potential applications in drug development and fragrance industries. This brief consolidates the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications.

Structural analysis reveals that 3-methyl-1-(2-propenyl)-cyclohexanol features a cyclohexane ring substituted with both methyl and propenyl groups, contributing to its unique stereochemistry and reactivity. Computational studies using density functional theory (DFT) have provided insights into its conformational stability and electronic properties, which are critical for understanding its interactions in biological systems. Recent synthetic approaches have optimized yield and purity, with green chemistry principles being increasingly applied to reduce environmental impact.

In pharmacological research, preliminary in vitro studies indicate moderate antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 32-64 μg/mL. Molecular docking simulations suggest potential binding to bacterial cell wall synthesis enzymes, though further validation is required. Additionally, its role as a fragrance intermediate has been explored, with patents filed for novel derivatives in perfumery applications. The compound's low toxicity profile (LD50 > 2000 mg/kg in rodent models) supports its potential for further development.

Ongoing clinical investigations are examining its metabolites' pharmacokinetics, particularly the hydroxylated derivatives that show improved water solubility. Recent chromatography-mass spectrometry (GC-MS) methods have achieved detection limits of 0.1 ppm for quality control in industrial production. Challenges remain in scaling up synthesis while maintaining stereochemical purity, with continuous flow chemistry emerging as a promising solution.

Future research directions include structure-activity relationship (SAR) studies to enhance bioactivity and exploration of its potential as a chiral building block for asymmetric synthesis. The compound's versatility positions it as valuable scaffold in medicinal chemistry, warranting continued investigation across multiple disciplines within chemical biology and pharmaceutical sciences.

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